N-(3-chloro-4-methylphenyl)thian-4-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)thian-4-amine is an organic compound that belongs to the class of thianamines It is characterized by the presence of a thian-4-amine group attached to a 3-chloro-4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)thian-4-amine typically involves the reaction of 3-chloro-4-methylaniline with thian-4-amine under specific conditions. One common method involves refluxing the mixture in ethanol solvent in the absence of a catalyst . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)thian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom in the phenyl ring can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Uniqueness
N-(3-chloro-4-methylphenyl)thian-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-4-amine group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16ClNS |
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Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
KHQJJYNAWRCSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCSCC2)Cl |
Origin of Product |
United States |
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